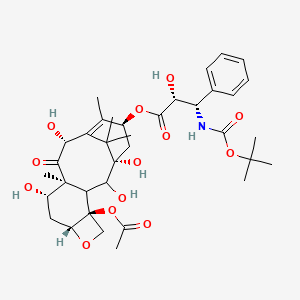

デスベンゾイルドセタキセル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Desbenzoyl Docetaxel derivatives involves complex organic synthesis techniques, including the use of hypervalent iodine compounds for mild and selective oxidation processes. For instance, the synthesis of protected, esterification-ready Docetaxel side chains has been achieved through high-yield methods, showcasing the precision required in creating highly specific and stereocontrolled chemical structures (Kanazawa, Denis, & Greene, 1994).

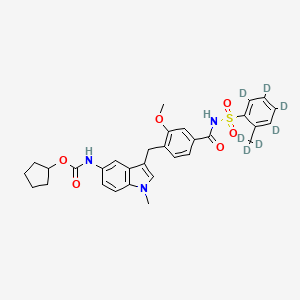

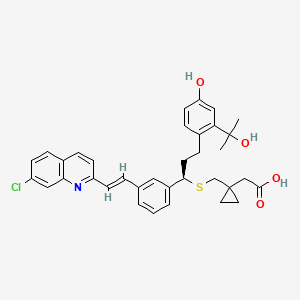

Molecular Structure Analysis

The molecular structure of Desbenzoyl Docetaxel and its analogs, such as fluorine-containing derivatives, has been extensively studied to understand their conformations in various solvent systems. These studies, using techniques like NMR spectroscopy, have revealed the dynamic behavior of these molecules and the existence of multiple conformers, providing deep insights into their structural characteristics and the impact of modifications at the molecular level (Ojima, Kuduk, Chakravarty, Ourévitch, & Bégué, 1997).

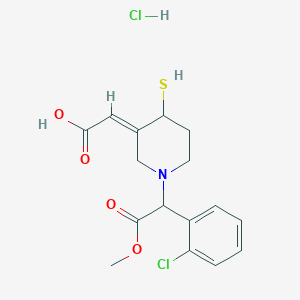

Chemical Reactions and Properties

Desbenzoyl Docetaxel undergoes various chemical reactions, highlighting its reactivity and the potential for further chemical modifications. For instance, studies have shown that hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) are highly effective in oxidations adjacent to carbonyl functionalities, which is crucial for the synthesis and modification of compounds like Desbenzoyl Docetaxel (Nicolaou, Montagnon, Baran, & Zhong, 2002).

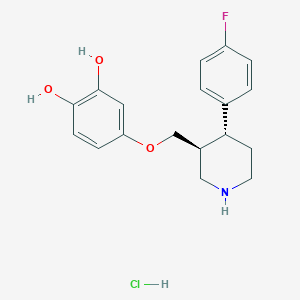

Physical Properties Analysis

The physical properties of Desbenzoyl Docetaxel, such as solubility and melting point, are critical for its formulation and application. Novel fluorinated docetaxel analogs, for example, have shown improved water solubility, which is a significant factor in their druggability and potential therapeutic applications (Hao, Liu, Xie, Zhou, & Sun, 2016).

Chemical Properties Analysis

The chemical properties of Desbenzoyl Docetaxel, including its reactivity and stability, are essential for understanding its behavior under different conditions. The role of hypervalent iodine reagents in organic synthesis, for example, highlights the versatility and reactivity of these compounds, providing a foundation for exploring the chemical properties of Desbenzoyl Docetaxel derivatives (Nicolaou, Baran, Zhong, Barluenga, Hunt, Kranich, & Vega, 2002).

科学的研究の応用

腫瘍学

デスベンゾイルドセタキセルは、さまざまな種類の癌の治療に使用される化学療法薬です {svg_1}. これには、乳がん、頭頸部がん、胃がん、前立腺がん、非小細胞肺がんが含まれます {svg_2}. 単独で使用することも、他の化学療法薬と併用することもあります {svg_3}.

がん治療におけるナノテクノロジー

ナノテクノロジーと薬学の融合は、特にドセタキセルの化学療法薬の送達と有効性を革命的に変えました {svg_4}. ドセタキセルの治療の可能性は、ナノファイバーやナノ粒子などのナノプラットフォームへの組み込みにより大幅に向上しました {svg_5}. この進歩は、標的送達、制御放出、バイオアベイラビリティの向上を提供し、全身毒性を劇的に減らし、患者の転帰を改善します {svg_6}.

薬物送達におけるナノファイバー

ナノファイバーは、電気紡糸などの技術を使用して薬物放出プロファイルを調整することにより、ドセタキセルの制御放出のための汎用性の高い足場を提供します {svg_7}. この技術は、ドセタキセルの薬物動態特性を向上させます {svg_8}.

精密医療におけるナノ粒子

ナノ粒子は、ナノ沈殿や乳化などの高度なカプセル化方法により、健康な組織への損傷を最小限に抑え、腫瘍細胞に正確な薬物送達を実現します {svg_9}. この技術は、ドセタキセルの薬物動態特性を向上させるだけでなく、標的療法と細胞再生を促進することにより、再生医療の新たな道を切り開きます {svg_10}.

再生医療

ドセタキセルを負荷したナノプラットフォームは、標的療法と細胞再生を促進することにより、再生医療の新たな道を切り開きます {svg_11}. これは、ナノテクノロジーが従来の化学療法の限界を克服し、薬物送達と再生療法における将来のイノベーションへの道を切り開く可能性を示しています {svg_12}.

薬物送達における将来のイノベーション

ドセタキセルを負荷したナノプラットフォームが腫瘍学およびその分野で変革的な影響を与えていることは、ナノテクノロジーが従来の化学療法の限界を克服し、薬物送達と再生療法における将来のイノベーションへの道を切り開く可能性を示しています {svg_13}.

作用機序

Target of Action

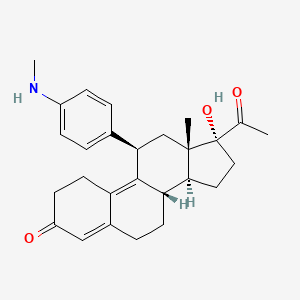

Desbenzoyl Docetaxel, a derivative of Docetaxel, primarily targets microtubules in the cell . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Desbenzoyl Docetaxel interacts with its targets, the microtubules, by binding to β-tubulin . This binding stabilizes the microtubule structures and inhibits their depolymerization . As a result, the normal function of microtubules is disrupted, leading to the prevention of cell division and promotion of cell death .

Biochemical Pathways

The primary biochemical pathway affected by Desbenzoyl Docetaxel is the dynamic assembly and disassembly of microtubules . By stabilizing microtubules and preventing their depolymerization, Desbenzoyl Docetaxel disrupts the normal cell cycle, particularly the mitotic phase . This disruption leads to cell cycle arrest and ultimately triggers apoptosis, or programmed cell death .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Desbenzoyl Docetaxel are crucial in determining its bioavailability. It is also known to have a high protein binding affinity . These properties likely influence the bioavailability of Desbenzoyl Docetaxel.

Result of Action

The molecular and cellular effects of Desbenzoyl Docetaxel’s action primarily involve the inhibition of cell division and induction of apoptosis . By disrupting microtubule dynamics, Desbenzoyl Docetaxel prevents the normal progression of the cell cycle, leading to cell cycle arrest . This arrest, in turn, triggers programmed cell death or apoptosis, thereby exerting its cytotoxic effects .

Action Environment

The action, efficacy, and stability of Desbenzoyl Docetaxel can be influenced by various environmental factors. For instance, the presence of other drugs can impact its action through drug-drug interactions . Additionally, the physiological environment, such as the pH and presence of certain enzymes, can affect the stability and activity of Desbenzoyl Docetaxel.

Safety and Hazards

Docetaxel is considered hazardous and can cause skin irritation, serious eye irritation, reproductive toxicity, and specific target organ toxicity . It can also lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome .

将来の方向性

Docetaxel has shown promise in various areas of cancer treatment. For instance, it has been suggested that docetaxel could be used to promote HDL (High-Density Lipoprotein) biogenesis and reduce atherosclerosis . Additionally, chitosan-based advanced materials for docetaxel delivery are being explored for future cancer theranostics .

特性

IUPAC Name |

[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49NO13/c1-17-20(48-30(44)26(41)24(19-12-10-9-11-13-19)37-31(45)50-32(3,4)5)15-36(46)29(43)27-34(8,28(42)25(40)23(17)33(36,6)7)21(39)14-22-35(27,16-47-22)49-18(2)38/h9-13,20-22,24-27,29,39-41,43,46H,14-16H2,1-8H3,(H,37,45)/t20-,21-,22+,24-,25+,26+,27?,29?,34+,35-,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDHCOGJTZHCET-DJRRHBOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)